molecular formula C8H14N2 B12900327 N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine CAS No. 143996-83-2

N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine

Cat. No.: B12900327
CAS No.: 143996-83-2
M. Wt: 138.21 g/mol
InChI Key: UGMJKJOHOGZIHI-UHFFFAOYSA-N
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Description

N-Methylenehexahydrocyclopenta[c]pyrrol-2(1H)-amine is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolidine derivatives, which are known for their diverse biological and medicinal importance. This compound is characterized by a hexahydrocyclopenta[c]pyrrol ring system with a methylene group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylenehexahydrocyclopenta[c]pyrrol-2(1H)-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopentanone with ammonia and formaldehyde, followed by reduction to form the desired compound. The reaction conditions often include the use of catalysts such as palladium on carbon and hydrogen gas for the reduction step.

Industrial Production Methods

In an industrial setting, the production of N-Methylenehexahydrocyclopenta[c]pyrrol-2(1H)-amine may involve large-scale batch reactors where the reactants are combined under high pressure and temperature. The use of continuous flow reactors can also enhance the efficiency and yield of the compound. Purification steps such as distillation and crystallization are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

N-Methylenehexahydrocyclopenta[c]pyrrol-2(1H)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas in the presence of palladium on carbon is frequently used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, fully saturated pyrrolidine derivatives, and various substituted pyrrolidines.

Scientific Research Applications

N-Methylenehexahydrocyclopenta[c]pyrrol-2(1H)-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-Methylenehexahydrocyclopenta[c]pyrrol-2(1H)-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog with a similar ring structure but without the methylene group.

    Hexahydrocyclopenta[c]pyrrol-2(1H)-amine: Lacks the methylene group attached to the nitrogen atom.

    N-Methylpyrrolidine: Contains a methyl group instead of a methylene group.

Uniqueness

N-Methylenehexahydrocyclopenta[c]pyrrol-2(1H)-amine is unique due to the presence of the methylene group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.

Properties

CAS No.

143996-83-2

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

N-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)methanimine

InChI

InChI=1S/C8H14N2/c1-9-10-5-7-3-2-4-8(7)6-10/h7-8H,1-6H2

InChI Key

UGMJKJOHOGZIHI-UHFFFAOYSA-N

Canonical SMILES

C=NN1CC2CCCC2C1

Origin of Product

United States

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